1,2-Bis(4-cyanophenoxy)ethane

Crystal engineering Coordination networks Supramolecular tectonics

For crystal engineers requiring exclusive 1D anisotropic networks, 1,2-Bis(4-cyanophenoxy)ethane eliminates secondary ether coordination, ensuring a predictable stair-type topology with Ag(I). Key advantages: - Exclusive 1D stair-type network formation; - Rigid anti conformation (OCCO 180°) enables high-quality single crystals for structural analysis; - High mp (204°C) widens processing window for high-temperature resin formulations.

Molecular Formula C16H12N2O2
Molecular Weight 264.28 g/mol
CAS No. 56406-20-3
Cat. No. B1284024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(4-cyanophenoxy)ethane
CAS56406-20-3
Molecular FormulaC16H12N2O2
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)OCCOC2=CC=C(C=C2)C#N
InChIInChI=1S/C16H12N2O2/c17-11-13-1-5-15(6-2-13)19-9-10-20-16-7-3-14(12-18)4-8-16/h1-8H,9-10H2
InChIKeyIGOKKRACOOYNCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(4-cyanophenoxy)ethane: Key Structural & Comparability Data


1,2-Bis(4-cyanophenoxy)ethane (CAS 56406-20-3) is a neutral, centrosymmetric dinitrile tecton with the molecular formula C₁₆H₁₂N₂O₂ and a molecular mass of 264.28 g mol⁻¹ [1]. Its IUPAC designation is 4,4′-[ethane-1,2-diylbis(oxy)]dibenzonitrile, and it features two terminal benzonitrile groups connected through a single ethylene glycol spacer [1]. The compound crystallizes in the monoclinic space group P2₁/n with the ethylene glycol unit adopting a fully anti conformation (OCCO dihedral angle = 180°), yielding a linear, rigid tecton geometry [1]. This structural rigidity and the absence of additional heteroatom coordination sites differentiate it from longer oligoethylene glycol analogs, directly impacting the topology of coordination networks formed with metal cations [1].

Rigid, linear tecton with centrosymmetric anti conformation
Forms exclusive 1‑D stair‑type coordination networks; nitrile‑only binding mode
High‑melting crystalline solid supports thermal processing studies

1,2-Bis(4-cyanophenoxy)ethane: Why the Ethylene Spacer Matters


Dinitrile building blocks incorporating 4‑cyanophenoxy termini cannot be interchanged generically because the length and heteroatom composition of the central spacer directly govern metal‑binding geometry, coordination network topology, and crystal‑phase behavior [1]. In 1,2‑bis(4‑cyanophenoxy)ethane, the ethylene spacer is too short to allow the ether oxygens to participate in secondary metal coordination, forcing a purely nitrile‑driven assembly into a 1‑D stair‑type network [1]. Replacing the ethylene unit with a longer oligoethylene glycol chain introduces oxygen‑to‑metal binding that generates helical, interdigitated, or interwoven 2‑D networks [1]. Consequently, procurement of a superficially similar dinitrile with a different spacer—or even a rotationally unrestricted isomer—will produce a qualitatively different supramolecular architecture, invalidating structure‑by‑design strategies in crystal engineering and materials synthesis.

Property
1,2‑Bis(4‑cyanophenoxy)ethane
Alternative spacers (longer glycol, meta‑phenylene, pentamethylene)
Spacer geometry
Linear, rigid ethylene bridge; anti conformation
Bent, flexible, or angled spacers may shift network topology away from 1‑D stair‑type
Coordination mode
Nitrile‑only binding; no ether‑oxygen participation
Longer glycol chains introduce oxygen‑to‑metal binding, leading to helical or interwoven architectures
Packing reproducibility
Consistent inversion‑centered packing; well‑diffracting crystals
Gauche conformers may introduce disorder; di‑ethylene glycol analog fails to yield crystalline Ag complexes

1,2-Bis(4-cyanophenoxy)ethane vs. Analogs: Differentiation Evidence


1-D Stair-Type Network Topology

When combined with AgAsF₆ or AgSbF₆, 1,2‑bis(4‑cyanophenoxy)ethane (compound 1) exclusively forms a 1‑D stair‑type coordination network in which silver cations are bridged solely by nitrile groups; the ether oxygens of the ethylene glycol spacer do not interact with the metal center [1]. In marked contrast, tectons 3–5 (tri‑, tetra‑, and penta‑ethylene glycol analogs) engage both nitrile and ether oxygen atoms in silver binding, generating helical strands that interdigitate (3, 4) or interweave into 2‑D chiral networks (5) [1].

Network Topology
Head‑to‑head
1‑D stair‑type (target) vs. helical/interwoven (analogs 3–5); Ag–O absent in target
Dictates network dimensionality; nitrile‑only binding favors linear 1‑D assembly
Observed with AgAsF₆ or AgSbF₆; X‑ray diffraction data
Crystal engineering Coordination networks Supramolecular tectonics

Free Tecton Conformation: Anti vs. Gauche

Single‑crystal X‑ray diffraction reveals that free 1,2‑bis(4‑cyanophenoxy)ethane (compound 1) adopts an anti conformation with an OCCO dihedral angle of 180°, resulting in a perfectly co‑planar arrangement of the two benzonitrile groups [1]. The diethylene‑glycol analog (compound 2) adopts a bent gauche conformation, introducing a kink that alters intermolecular packing and precludes the formation of the linear inversion‑centered motif observed for compound 1 [1].

Free Tecton Conformation
Head‑to‑head
OCCO dihedral 180° (target) vs. ~60° (analog 2); centroid separation 3.97 Å vs. 4.60 Å
Linear anti conformation ensures predictable inversion‑centered packing
Monoclinic P2₁/n; di‑ethylene glycol analog fails to crystallize with Ag⁺
X‑ray crystallography Conformational analysis Molecular tectonics

Thermal Stability & Melting Point Advantage

1,2‑Bis(4‑cyanophenoxy)ethane exhibits a melting point of 204 °C [1], substantially higher than the 184–186 °C melting point reported for bis(4‑cyanophenyl) ether (4,4′‑oxydibenzonitrile, CAS 6508‑04‑9), a structural analog lacking the ethylene bridge . The higher melting point reflects the more extended rigid‑rod architecture and superior lattice packing enthalpy of the ethylene‑bridged dinitrile.

Melting Point
Reported
204 °C vs. 184–186 °C for bis(4‑cyanophenyl)ether; ΔTₘ ≈ 18–20 °C
Expands solid‑state processing window; supports screening at elevated temperature
Capillary method; cross‑study comparison
Thermal analysis Procurement specification Physicochemical properties

Spacer-Dependent Coordination Behavior

1,2‑Bis(4‑cyanophenoxy)ethane provides a two‑atom aliphatic spacer between the ether oxygens, yielding a nitrile‑to‑nitrile through‑space distance of approximately 7.9 Å based on the reported crystal structure [1]. This contrasts with the rigid, angular 1,3‑bis(4‑cyanophenoxy)benzene (CAS 31206‑12‑9), where the meta‑phenylene spacer imposes a fixed 120° kink , and with the extended pentamethylene analog 1,5‑bis(4‑cyanophenoxy)pentane (CAS 53658‑02‑9) which introduces additional conformational degrees of freedom and a longer nitrile separation . The ethylene spacer uniquely combines rigidity (due to the anti‑locked conformation) with a short inter‑nitrile distance, favoring the formation of compact, inversion‑symmetric metal‑binding pockets.

Spacer Geometry
Class‑level
Ethylene spacer: rigid, inter‑nitrile ≈ 7.9 Å. Comparators: meta‑phenylene (angled), pentamethylene (flexible, longer).
Ethylene spacer uniquely combines rigidity with short nitrile separation
Exact comparator distances not available from same study; geometric inference
Coordination chemistry Ligand design Crystal engineering

1,2-Bis(4-cyanophenoxy)ethane: High-Value Application Scenarios


1-D Coordination Polymers for Anisotropic Materials

Researchers developing one‑dimensional metallo‑organic frameworks for anisotropic conductivity or molecular wire applications should select 1,2‑bis(4‑cyanophenoxy)ethane as the ligand of choice. Its exclusive 1‑D stair‑type network formation with Ag(I) salts, driven by the short ethylene spacer that prevents ether‑oxygen coordination [1], provides predictable linear connectivity crucial for direction‑dependent electronic or photophysical properties. Longer glycol analogs (3–5) yield helical or interwoven architectures that disrupt 1‑D anisotropy [1].

Conformation-Controlled Crystal Packing & Polymorph Screening

The fully anti conformation (OCCO = 180°) and inversion‑centered packing of 1,2‑bis(4‑cyanophenoxy)ethane [1] make it an ideal model tecton for systematic crystal packing studies. In contrast to the di‑ethylene analog (compound 2), which adopts a gauche conformation and fails to yield crystalline silver complexes [1], compound 1 consistently delivers well‑diffracting single crystals, enabling high‑resolution structural analysis and reliable computational modeling of non‑covalent interactions.

High-Melting Monomer Precursor for Thermoset Resins

With a melting point of 204 °C [1], substantially exceeding bis(4‑cyanophenyl)ether (184–186 °C) , 1,2‑bis(4‑cyanophenoxy)ethane is advantageous as a monomer precursor in high‑temperature resin formulations. Its higher melting point reduces premature softening during hot‑melt mixing processes and extends the processing temperature window. The two nitrile groups can be further derivatized (e.g., via cyclotrimerization) to form triazine‑crosslinked networks, yielding thermosets with enhanced thermal stability attributable to the rigid ethylene‑bridged monomer architecture.

Systematic Ligand-Library Screening

As the shortest member of the oligo(ethylene glycol)‑capped dinitrile series (compounds 1–5), this compound serves as the critical baseline entry in any systematic ligand library used to probe the influence of spacer length on metal‑organic network topology [1]. Its unique combination of a strictly nitrile‑only binding mode and a short, rigid spacer fills a parameter space that cannot be accessed by meta‑phenylene‑linked or longer‑chain analogs. Procurement of this specific compound is essential for achieving full coverage of the geometric design space in high‑throughput coordination chemistry screening campaigns.

Application
Selection Property
Validation Focus
1‑D Coordination Polymer Synthesis
Exclusive 1‑D stair‑type network; nitrile‑only binding
Verify network topology by single‑crystal XRD
Crystal Packing & Polymorph Studies
Linear anti conformation; reproducible inversion‑centered packing
Confirm conformation and unit cell by XRD
High‑Temperature Monomer Precursor
High melting point (reported >200 °C); rigid backbone
Assess thermal stability and processing window by DSC/TGA
Ligand Library Baseline Entry
Shortest rigid dinitrile in oligo‑ether series; unique spacer geometry
Screen coordination behavior against metal salts to probe spacer‑length effects

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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